

## Data Presentation: <sup>1</sup>H and <sup>13</sup>C NMR of Butyl Benzoate

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Compound of Interest				
Compound Name:	Butyl Benzoate			
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The following tables summarize the quantitative NMR data for **butyl benzoate**, recorded in deuterated chloroform (CDCl<sub>3</sub>) with tetramethylsilane (TMS) as the internal standard.

## <sup>1</sup>H NMR Spectral Data

The <sup>1</sup>H NMR spectrum of **butyl benzoate** is characterized by distinct signals corresponding to the aromatic protons of the benzoate group and the aliphatic protons of the butyl chain.

Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-ortho (Ar-H)	8.04[1]	Doublet (d)	7.8[1]	2H
H-para (Ar-H)	7.54[1]	Triplet (t)	7.4[1]	1H
H-meta (Ar-H)	7.43[1]	Triplet (t)	7.7[1]	2H
-OCH <sub>2</sub> - (Butyl)	4.33[1]	Triplet (t)	6.6[1]	2H
-OCH2CH2- (Butyl)	1.75[1]	Quintet	7.1[1]	2H
-CH <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub> (Butyl)	1.48[1]	Sextet	7.4[1]	2H
-CH₃ (Butyl)	0.98[1]	Triplet (t)	7.4[1]	3H



## <sup>13</sup>C NMR Spectral Data

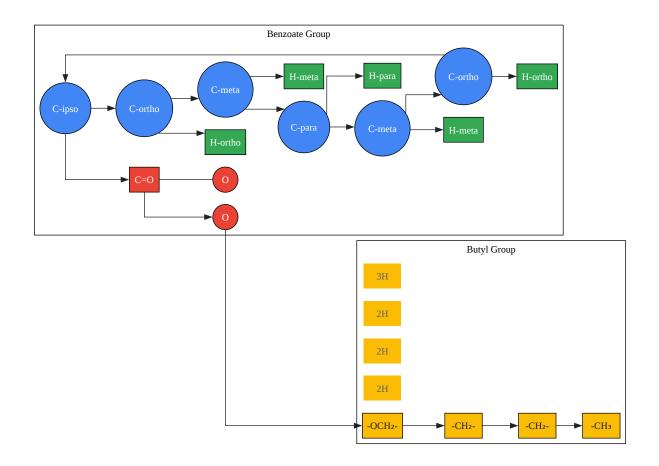
The <sup>13</sup>C NMR spectrum provides information on the carbon framework of the molecule. Due to the symmetry of the benzene ring, two pairs of aromatic carbons are chemically equivalent.

Carbon Assignment	Chemical Shift (δ, ppm)
C=O (Ester Carbonyl)	166.8[1]
C-para (Ar-C)	132.9[1]
C-ipso (Ar-C)	130.7[1]
C-ortho (Ar-C)	129.7[1]
C-meta (Ar-C)	128.4[1]
-OCH <sub>2</sub> - (Butyl)	64.9[1]
-OCH <sub>2</sub> CH <sub>2</sub> - (Butyl)	30.9[1]
-CH2CH2CH3 (Butyl)	19.4[1]
-CH₃ (Butyl)	13.9[1]

# Visualization of Butyl Benzoate Structure and NMR Assignments

The following diagram illustrates the chemical structure of **butyl benzoate** with labels corresponding to the proton and carbon assignments in the tables above.





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Caption: Structure of **butyl benzoate** with <sup>1</sup>H and <sup>13</sup>C NMR assignments.

## **Experimental Protocols**

The acquisition of high-quality NMR spectra requires careful sample preparation and the selection of appropriate instrument parameters.



## **Sample Preparation**

- Sample Purity: Ensure the butyl benzoate sample is of high purity to avoid signals from contaminants. Purification can be performed using methods like distillation or column chromatography.[2]
- Solvent Selection: A suitable deuterated solvent that completely dissolves the sample is crucial. Deuterated chloroform (CDCl<sub>3</sub>) is a common and effective solvent for **butyl benzoate**.[2]
- Concentration:
  - For <sup>1</sup>H NMR, dissolve 5-10 mg of butyl benzoate in approximately 0.6-0.7 mL of CDCl<sub>3</sub>.[2]
  - For <sup>13</sup>C NMR, a higher concentration is necessary due to the low natural abundance of the <sup>13</sup>C isotope. Dissolve 20-50 mg of the sample in 0.6-0.7 mL of CDCl<sub>3</sub>.[2]
- Internal Standard: Tetramethylsilane (TMS) is the standard internal reference for both <sup>1</sup>H and <sup>13</sup>C NMR, with its chemical shift set to 0.00 ppm.[2][3] Many commercially available deuterated solvents contain TMS.
- Sample Transfer: Filter the prepared solution through a Pasteur pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
  [2]

### **NMR Instrument Parameters**

The following are typical acquisition parameters for a 400 MHz NMR spectrometer.

<sup>1</sup>H NMR Acquisition Parameters:[2]

- Pulse Sequence: Standard single-pulse sequence.
- Spectral Width: ~12-16 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.



• Number of Scans: 8-16 scans.

#### <sup>13</sup>C NMR Acquisition Parameters:[2]

- Pulse Sequence: Standard single-pulse sequence with proton decoupling (e.g., zgpg30).
- Spectral Width: ~200-220 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 128 to 1024 scans, or more, depending on the sample concentration.

## **Data Processing**

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.
- For <sup>1</sup>H NMR, integrate the signals to determine the relative number of protons.
- Perform peak picking to identify the precise chemical shifts of all signals in both spectra.

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### References

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